(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene

Catalog No.
S15764705
CAS No.
1400890-62-1
M.F
C26H19Br
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene

CAS Number

1400890-62-1

Product Name

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene

IUPAC Name

1-bromo-3-(1,2,2-triphenylethenyl)benzene

Molecular Formula

C26H19Br

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H

InChI Key

NBGYCGNBWNHVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound characterized by its unique structural features, which include a central ethene unit connected to three benzene rings and a brominated phenyl group. This compound has gained attention due to its potential applications in materials science, particularly in the fields of optoelectronics and phototherapy. The molecular formula for (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is C26H19Br, with a molecular weight of approximately 411.33 g/mol .

The chemical reactivity of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is influenced by the bromine atom on the phenyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, allowing for the introduction of different functional groups into the compound .
  • Oxidation and Reduction: The compound can undergo oxidation using agents such as potassium permanganate or chromium trioxide. Conversely, it can also participate in reduction reactions under appropriate conditions .
  • Cross-Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions, which are essential in synthesizing more complex organic molecules.

Research indicates that compounds with similar structures exhibit biological activity, particularly in phototherapy applications. For instance, derivatives of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene have shown promise as photosensitizers in cancer treatment due to their ability to generate reactive oxygen species upon light activation . Such properties suggest potential cytotoxic effects against cancer cells while minimizing damage to normal tissues.

Several synthesis methods have been reported for (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene:

  • Aldol Condensation: This method involves the reaction of appropriate aldehydes or ketones under basic conditions to form the desired ethene structure.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of the bromophenyl group onto the ethene backbone.
  • Aggregation-Induced Emission Techniques: These methods focus on modifying the compound to enhance its fluorescence properties, which are crucial for applications in optoelectronics .

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has several notable applications:

  • Optoelectronics: Due to its fluorescent properties and ability to form aggregates that enhance emission, it is explored for use in organic light-emitting diodes (OLEDs).
  • Phototherapy: Its potential as a photosensitizer makes it a candidate for use in targeted cancer therapies.
  • Material Science: The compound can be used in designing new materials with specific optical properties due to its unique structure.

Studies on interaction mechanisms involving (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene suggest that its interactions with biological systems can lead to significant photodynamic effects. For instance, its ability to generate singlet oxygen upon excitation is critical for its efficacy as a photosensitizer . Furthermore, understanding these interactions helps in optimizing its design for specific therapeutic applications.

Several compounds share structural similarities with (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Properties
2-(4-Bromophenyl)-1,1-diphenylethyleneSimilar ethylene core; different brominationUsed in OLEDs; aggregation-induced emission properties
1-(4-Bromophenyl)-1,2,2-triphenylethyleneTriphenylene structure; brominatedExhibits strong fluorescence; potential in phototherapy
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)Multiple brominated benzene ringsEnhanced reactivity; studied for material applications
(E)-3-(4-Bromophenyl)acrylaldehydeContains an aldehyde functional groupReactivity towards nucleophiles; synthesis of more complex compounds

The uniqueness of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene lies in its specific arrangement of phenyl groups and bromination pattern that enhance its photophysical properties compared to these similar compounds.

XLogP3

8.7

Exact Mass

410.06701 g/mol

Monoisotopic Mass

410.06701 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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